Cas no 401486-18-8 (1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine)

1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine is a piperazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a phenoxyethyl group substituted with isopropyl and methyl moieties, enhancing its lipophilicity and binding affinity. The compound’s piperazine core offers versatility in forming salts or further functionalization, making it a valuable intermediate in drug discovery. Its stability under standard conditions and compatibility with common organic solvents facilitate synthetic workflows. Researchers may explore its utility in developing bioactive molecules, particularly targeting central nervous system or antimicrobial pathways. The isopropyl and methyl substitutions may influence steric and electronic properties, contributing to selective interactions in biological systems.
1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine structure
401486-18-8 structure
Product Name:1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine
CAS No:401486-18-8
MF:C16H26N2O
MW:262.390444278717
CID:3080027
PubChem ID:803596
Update Time:2025-10-20

1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine
    • 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]piperazine
    • 1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine
    • AKOS000303133
    • 1-(2-(2-Isopropyl-5-methylphenoxy)ethyl)piperazine
    • 401486-18-8
    • MDL: MFCD03992830
    • Inchi: 1S/C16H26N2O/c1-13(2)15-5-4-14(3)12-16(15)19-11-10-18-8-6-17-7-9-18/h4-5,12-13,17H,6-11H2,1-3H3
    • InChI Key: KYELMCNJUSZMMA-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C)C=CC=1C(C)C)CCN1CCNCC1

Computed Properties

  • Exact Mass: 262.204513457Da
  • Monoisotopic Mass: 262.204513457Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 24.5Ų

1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645982-5g
1-(2-(2-Isopropyl-5-methylphenoxy)ethyl)piperazine
401486-18-8 98%
5g
¥12818.00 2024-05-15
Chemenu
CM378305-1g
1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}piperazine
401486-18-8 CM378305
1g
$323 2022-09-01

Additional information on 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine

Research Brief on 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine (CAS: 401486-18-8)

1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine (CAS: 401486-18-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its piperazine moiety linked to a substituted phenoxyethyl group, has been the subject of recent studies due to its potential pharmacological properties. The unique structural features of this molecule make it a promising candidate for drug development, particularly in the areas of central nervous system (CNS) disorders and receptor modulation.

Recent research has focused on the synthesis and characterization of 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine, with an emphasis on its physicochemical properties and biological activity. Studies have demonstrated that this compound exhibits moderate solubility in organic solvents and shows stability under physiological conditions. These properties are critical for its potential application as a drug candidate, as they influence bioavailability and pharmacokinetics.

In vitro assays have revealed that 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine interacts with specific neurotransmitter receptors, including serotonin and dopamine receptors. This interaction suggests its potential utility in treating psychiatric and neurological disorders such as depression, anxiety, and schizophrenia. Furthermore, molecular docking studies have provided insights into the binding affinity and mode of action of this compound, highlighting its selectivity for certain receptor subtypes.

Recent advancements in the synthesis of 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine have focused on optimizing yield and purity. Novel synthetic routes have been developed to reduce the number of steps and improve scalability, which is essential for industrial production. These improvements have been documented in recent patents and peer-reviewed publications, underscoring the growing interest in this compound.

Despite these promising findings, challenges remain in the development of 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine as a therapeutic agent. Issues such as metabolic stability, potential toxicity, and formulation optimization need to be addressed in future studies. Ongoing research aims to explore these aspects through advanced in vivo models and preclinical trials.

In conclusion, 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine (CAS: 401486-18-8) represents a compound with significant potential in pharmaceutical research. Its unique structural and pharmacological properties make it a valuable candidate for further investigation. Continued research efforts will be crucial in unlocking its full therapeutic potential and addressing the current limitations.

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